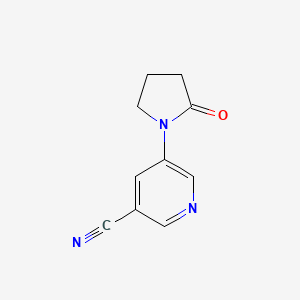
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications . They are also used in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method uses Suzuki–Miyaura coupling, which involves the reaction of organoboron compounds with organic halides or pseudohalides .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to two hydrogens and one oxygen atom. The boron atom can also form a covalent bond with other atoms or groups, such as an ethyl or methyl group .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols . This property is exploited in various organic reactions, enabling both electrophilic and nucleophilic modes of activation . They are also used in Suzuki–Miyaura cross-coupling, a reaction that forms carbon–carbon bonds .Physical And Chemical Properties Analysis
Boronic acids are generally stable and environmentally benign . They have the ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are further cyclized into different condensed pyrazoles (Arbačiauskienė et al., 2011).
- Synthesis of Pyrazole Derivatives : Compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives were synthesized for structure characterization by NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Material Science Applications
- Potential NLO Materials : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. Some compounds were identified as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Chemical Synthesis Methods
- Regioselective Synthesis : A method for the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates was proposed, providing interesting substrates for modification and study of biological activity (Vysokova et al., 2017).
Biological and Pharmaceutical Applications
- Cytotoxic Activity : New tripodal compounds containing 3-(ethoxycarbonyl)-5-methyl-1H-pyrazole were synthesized and evaluated for their cytotoxic properties against tumor cell lines (Kodadi et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Boronic acids have a wide range of applications, from chemical biology to material science . They are being increasingly used in imaging and tumor therapy, as well as in the development of therapeutics and separation technologies . Future research will likely continue to explore the diverse uses and applications of boronic acids .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves the reaction of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid with an appropriate reagent to introduce the boronic acid group.", "Starting Materials": [ "3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid", "Appropriate reagent" ], "Reaction": [ "To a solution of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid in a suitable solvent, add the appropriate reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by standard workup procedures." ] } | |
CAS-Nummer |
1251760-88-9 |
Molekularformel |
C15H25BN2O4 |
Molekulargewicht |
308.19 |
IUPAC-Name |
ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |
InChI-Schlüssel |
CSVIYKNHXBBYIU-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)



![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)
![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)




![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)